molecular formula C18H18N4O3 B2784840 N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 941934-76-5

N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2784840
CAS No.: 941934-76-5
M. Wt: 338.367
InChI Key: AJPSJNOZGWDICN-UHFFFAOYSA-N
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Description

N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound that features a pyrrolidinone ring, a phenyl group, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves multiple steps, starting with the formation of the pyrrolidinone ring. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced to yield the desired pyrrolidinone derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents into the molecule, allowing for the exploration of structure-activity relationships.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and the phenyl and pyridine groups allow the compound to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives and oxalamide-containing molecules, such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol derivatives

Uniqueness

What sets N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide apart from these similar compounds is its unique combination of structural features, which allows for a distinct set of interactions with biological targets. This uniqueness can translate into specific biological activities that are not observed with other related compounds.

Properties

IUPAC Name

N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-16-5-2-10-22(16)15-4-1-3-14(11-15)21-18(25)17(24)20-12-13-6-8-19-9-7-13/h1,3-4,6-9,11H,2,5,10,12H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPSJNOZGWDICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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